molecular formula C9H6ClN B8058885 3-Chloro-3-phenylprop-2-enenitrile

3-Chloro-3-phenylprop-2-enenitrile

Cat. No. B8058885
M. Wt: 163.60 g/mol
InChI Key: GVKYEBRJHLHHOE-UHFFFAOYSA-N
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Description

3-Chloro-3-phenylprop-2-enenitrile is a useful research compound. Its molecular formula is C9H6ClN and its molecular weight is 163.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-3-phenylprop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-3-phenylprop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoisomerization Studies : The E/Z photoisomerization of compounds related to 3-Phenyl-3-(N-substituted amino)-prop-2-enenitriles, which includes 3-Chloro-3-phenylprop-2-enenitrile, has been investigated. This study provided insights into the reaction mechanism, which involves only the singlet state, bypassing the triplet state (Chiacchio, Musumarra, & Purrello, 1988).

  • Antimicrobial Activities : Some derivatives of 3-Phenylprop-2-en-1-ones, which can be synthesized using reactions involving 3-Chloro-3-phenylprop-2-enenitrile, have demonstrated significant antimicrobial activities. This suggests potential applications in developing antimicrobial agents (Balaji et al., 2016).

  • Molecular Structure Studies : Experimental and theoretical methods were used to study derivatives of 3-Phenylprop-2-enenitriles. This research provides valuable information on their molecular structure and behavior in different states (Jasiński et al., 2016).

  • Organic Synthesis Applications : Research has shown that reactions involving compounds like 3-Phenylprop-2-ynenitrile, closely related to 3-Chloro-3-phenylprop-2-enenitrile, can lead to the creation of novel organic compounds. This has implications for synthetic organic chemistry (Belyaeva et al., 2017).

  • Catalytic Applications : Studies on the base-catalyzed isomerizations of arylpropenes, which include compounds structurally similar to 3-Chloro-3-phenylprop-2-enenitrile, have provided insights into their catalytic behavior and potential applications in various chemical reactions (Nour & Hassan, 1970).

  • Pharmaceutical Applications : Some derivatives of 3-Phenylprop-2-enenitriles have been studied for their potential as anticancer agents. This research has important implications for the development of new therapeutic compounds (Kalalbandi & Seetharamappa, 2015).

  • Electro-optical Studies : The electro-optical and charge-transport properties of certain derivatives of 3-Phenylprop-2-enenitriles have been explored, indicating potential applications in materials science and electronics (Irfan et al., 2015).

properties

IUPAC Name

3-chloro-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKYEBRJHLHHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295556
Record name 3-Chloro-3-phenyl-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-phenylprop-2-enenitrile

CAS RN

78583-84-3
Record name 3-Chloro-3-phenyl-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78583-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3-phenyl-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice cold (0-5° C.) dimethylformamide (2.56 mL, 33.32 mmol) was added phosphorous oxychloride (1.56 mL, 16.66 mmol) dropwise with stirring for 15 min. To this cold mixture, acetophenone (1.0 g, 8.3 mmol) was added dropwise maintaining the temperature of the reaction mixture between 45-55° C. for 10 min. The reaction mixture was slowly allowed to rt and stand for 30 min. To the reaction mixture, 0.5 mL of a total solution of hydroxylamine hydrochloride (2.31 g, 33.32 mmol) in dry DMF (3.3 mL) was added and the mixture was stirred at 70-80° C. for 5 min. Then the remaining solution of hydroxylamine hydrochloride in DMF was added thereafter at such a rate that the temperature of the reaction mixture rise above 145-155° C. After completion of the addition, the reaction mixture was allowed to rt for 30 min and diluted with cold water (100 mL). The solution was extracted with chloroform (3×100 mL) and the chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel using hexane-ethyl acetate (98:2) as eluent to give the product as an oil (0.72 g, 53%). 1H NMR (400 MHz, CDCl3): δ 7.64-7.67 (2H, m, Ar—H), 7.43-7.53 (3H, m, Ar—H), 6.02 (1H, s, ═CH).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Two
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2.56 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
total solution
Quantity
0.5 mL
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reactant
Reaction Step Four
Quantity
2.31 g
Type
reactant
Reaction Step Four
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Quantity
3.3 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
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0 (± 1) mol
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Reaction Step Five
Yield
53%

Synthesis routes and methods II

Procedure details

The reaction of dimethylformamide, phosphorous oxychloride and acetophenone as described earlier gave the product as an oil (0.72 g, 53%). 1H NMR (400 MHz, CDCl3): δ 7.64-7.67 (2H, m), 7.43-7.53 (3H, m), 6.02 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-3-phenylprop-2-enenitrile
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3-Chloro-3-phenylprop-2-enenitrile
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3-Chloro-3-phenylprop-2-enenitrile

Citations

For This Compound
1
Citations
P Barton - Tetrahedron Letters, 2018 - Elsevier
… We presumed this route would also be applicable to 3-chloro-3-phenylprop-2-enenitrile 7 and were pleased to isolate the desired product using the same conditions (Scheme 1, ii). As …
Number of citations: 9 www.sciencedirect.com

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